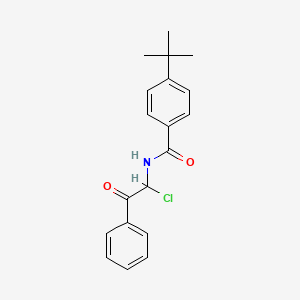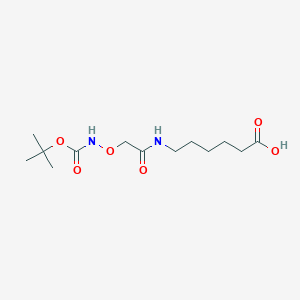
(Phenanthrene-2,7-diyl)bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phenanthrene backbone with two diphenylphosphane groups attached at the 2 and 7 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) typically involves the reaction of phenanthrene derivatives with diphenylphosphane. One common method is the palladium-catalyzed coupling reaction, where phenanthrene-2,7-dibromide is reacted with diphenylphosphane in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to achieve high yields.
Industrial Production Methods
Industrial production of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The phenanthrene backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) has a wide range of applications in scientific research:
Biology: The compound’s metal complexes are investigated for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) primarily involves its role as a ligand. The compound coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The phenanthrene backbone provides rigidity and stability to the complexes, enhancing their catalytic efficiency.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-2,4-Pentanediylbis(diphenylphosphine): This compound has a similar structure but with a pentane backbone instead of phenanthrene.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another similar compound with a binaphthalene backbone.
Uniqueness
(Phenanthrene-2,7-diyl)bis(diphenylphosphane) is unique due to its phenanthrene backbone, which provides distinct electronic and steric properties. This uniqueness allows it to form more stable and efficient metal complexes compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its significance.
Propiedades
Número CAS |
847941-41-7 |
|---|---|
Fórmula molecular |
C38H28P2 |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
(7-diphenylphosphanylphenanthren-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H28P2/c1-5-13-31(14-6-1)39(32-15-7-2-8-16-32)35-23-25-37-29(27-35)21-22-30-28-36(24-26-38(30)37)40(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
Clave InChI |
WRAYVAKEJYRWKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)

